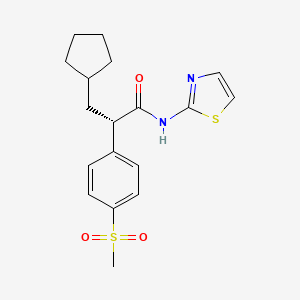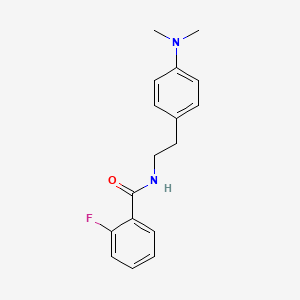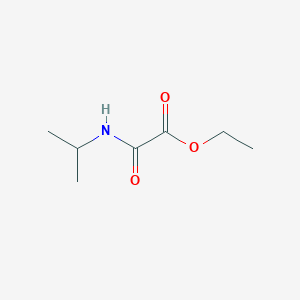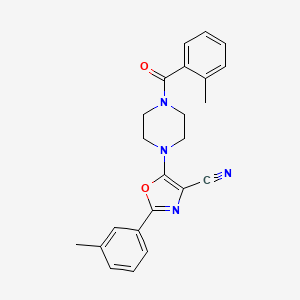![molecular formula C14H14FN3O3S B2509065 2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097897-99-7](/img/structure/B2509065.png)
2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one" is a multifaceted molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that share structural motifs, such as the 4-fluorophenyl group, which is known to influence biological activity.
Synthesis Analysis
The synthesis of related compounds, as described in the second paper, involves the reaction of specific core structures with substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid . This method could potentially be adapted for the synthesis of "2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one" by choosing appropriate starting materials and reaction conditions that would allow for the introduction of the 1,2,5-thiadiazol-3-yloxy and pyrrolidin-1-yl groups.
Molecular Structure Analysis
The first paper provides an analysis of the molecular structure of a related compound using techniques such as FT-IR and NBO analysis . These techniques could be applied to our compound of interest to determine the optimized molecular structure, vibrational frequencies, and to analyze the stability of the molecule through hyper-conjugative interactions and charge delocalization. The HOMO-LUMO analysis would be particularly useful to understand the charge transfer within the molecule.
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of the compound , they do offer insights into the reactivity of similar molecules. For instance, the presence of a fluorine atom on the benzene ring and a carbonyl group in the molecule suggests that these regions could be reactive sites for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structures and substituent groups. For example, the presence of a 4-fluorophenyl group is known to contribute to the hydrophobic character of a molecule and can influence its anticancer activity . The electron-donating furan moiety and the hydrogen donor/acceptor domain in the thiazolopyrimidinone ring are also important for the compound's activity . These properties could be relevant to the compound of interest, suggesting potential areas of application in medicinal chemistry.
Aplicaciones Científicas De Investigación
Applications in Synthesis of Biologically Active Molecules
Compounds with a 4-fluorophenoxy moiety, like 2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one, are used in synthesizing new biologically active molecules due to their pharmacophoric properties. A study synthesized new molecules by condensing 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin5(4H)-ones with 3-phenoxy-4-fluoro-benzoic acid, among others, to produce 7-substituted-3-arylmethyl-4H-1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-ones. These compounds displayed promising antibacterial activities, suggesting their potential in developing new antimicrobial agents (Holla, Bhat & Shetty, 2003).
Applications in Organic Solar Cells
The 1,2,5-thiadiazol-3-yloxy moiety can be a part of molecules used in organic solar cells. A study designed a novel ladder-type dithienonaphthalene (DTN) and synthesized it as an electron-rich unit for constructing donor–acceptor copolymers. These copolymers, containing different acceptor moieties, exhibited good solubility and promising space-charge limit current (SCLC) hole mobility, which is crucial for high-performance solar cells. This suggests the potential of such compounds in the development of materials for organic solar cells (Ma et al., 2013).
Applications in Metal Ion Sensing
Compounds structurally similar to 2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one can be used in the development of fluoroionophores for metal ion sensing. A study developed a series of fluoroionophores from diamine-salicylaldehyde (DS) derivatives and studied their spectrum diversity when interacting with various metal cations. These compounds showed specific chelation and metal recognition properties, indicating their potential application in metal ion sensing and cellular metal staining (Hong et al., 2012).
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3S/c15-10-1-3-11(4-2-10)20-9-14(19)18-6-5-12(8-18)21-13-7-16-22-17-13/h1-4,7,12H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAZKKYGPBFKJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2508985.png)
![3-(1-(2-(3-chloro-4-methoxyphenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508986.png)




![1-[2-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2508998.png)
![Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2508999.png)
![3-(4-Chlorobenzyl)-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2509001.png)
![N-(2-(4-benzylpiperidin-1-yl)ethyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2509002.png)
![N-(2-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2509003.png)
